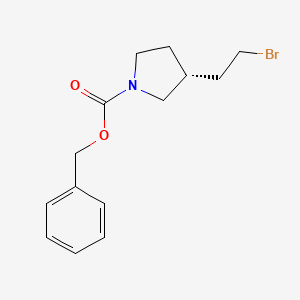
(R)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound that has gained attention in various fields of scientific research due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral amine-derived iridacycle complexes, which catalyze the borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines in very good yields .
Industrial Production Methods
Industrial production of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized catalytic processes to ensure high yield and purity. The use of robust and scalable catalytic systems, such as those involving iridium or rhodium catalysts, is essential for efficient production.
化学反应分析
Types of Reactions
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
科学研究应用
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of ®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
N-ethylpyrrolidine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-(trifluoromethyl)pyrrolidine: Similar structure but without the ethyl group, affecting its chemical properties.
N-ethyl-N-(trifluoromethyl)piperidine:
Uniqueness
®-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its chiral center, ethyl group, and trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, pharmaceutical development, and industrial chemistry.
属性
分子式 |
C7H13F3N2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC 名称 |
(3R)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-12(7(8,9)10)6-3-4-11-5-6/h6,11H,2-5H2,1H3/t6-/m1/s1 |
InChI 键 |
WHHYEOWHHUVXBX-ZCFIWIBFSA-N |
手性 SMILES |
CCN([C@@H]1CCNC1)C(F)(F)F |
规范 SMILES |
CCN(C1CCNC1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)



![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)







